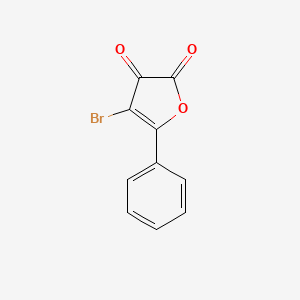
4-Bromo-5-phenylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-phenylfuran-2,3-dione is an organic compound with the molecular formula C₁₀H₅BrO₃ and a molecular weight of 253.049 g/mol . It belongs to the class of furan derivatives, which are known for their diverse chemical and biological properties . This compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenylfuran-2,3-dione typically involves the bromination of 5-phenylfuran-2,3-dione . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-phenylfuran-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-phenylfuran-2,3-dione is primarily related to its ability to interact with biological targets through its furan ring and bromine substituent . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-phenylfuran-2,3-dione can be compared with other furan derivatives such as:
5-Phenylfuran-2,3-dione: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Chloro-5-phenylfuran-2,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Iodo-5-phenylfuran-2,3-dione: Contains an iodine atom, which can participate in different types of coupling reactions compared to the bromine derivative.
Eigenschaften
CAS-Nummer |
83629-87-2 |
|---|---|
Molekularformel |
C10H5BrO3 |
Molekulargewicht |
253.05 g/mol |
IUPAC-Name |
4-bromo-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H5BrO3/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
HUVRFMDSOJPXRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


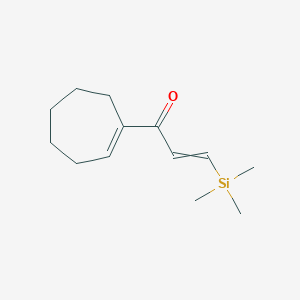
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
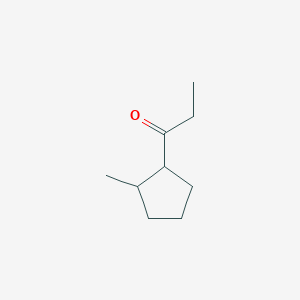

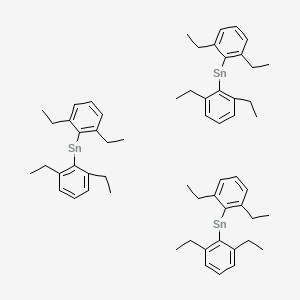
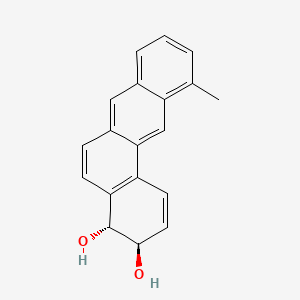
silane](/img/structure/B14426362.png)

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
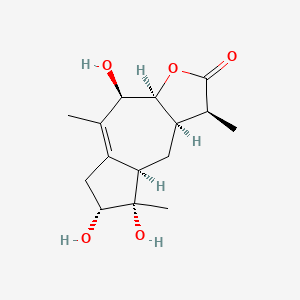

![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
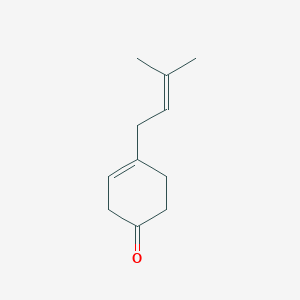
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)
